molecular formula C13H16F3NO4S B12225384 5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid

5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid

Cat. No.: B12225384
M. Wt: 339.33 g/mol
InChI Key: DNXMHEYTZSKYTC-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid is a fluorinated organic compound with the molecular formula C14H17F3N2O6S This compound is characterized by the presence of trifluoromethyl groups, a sulfonamide linkage, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group: Introduction of the trifluoromethyl group can be achieved through the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride derivative of 4-methylphenyl with an amine precursor.

    Coupling Reaction: The final coupling step involves the reaction of the sulfonamide intermediate with a pentanoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups

    Reduction: Reduced derivatives with altered oxidation states

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl group

Scientific Research Applications

5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide linkage play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation, thereby affecting its catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-(([(4-methoxyphenyl)sulfonyl]amino)methyl)pentanoic acid
  • 5,5,5-Trifluoro-4-(([(4-chlorophenyl)sulfonyl]amino)methyl)pentanoic acid
  • 5,5,5-Trifluoro-4-(([(4-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid

Uniqueness

5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H16F3NO4S

Molecular Weight

339.33 g/mol

IUPAC Name

5,5,5-trifluoro-4-[[(4-methylphenyl)sulfonylamino]methyl]pentanoic acid

InChI

InChI=1S/C13H16F3NO4S/c1-9-2-5-11(6-3-9)22(20,21)17-8-10(13(14,15)16)4-7-12(18)19/h2-3,5-6,10,17H,4,7-8H2,1H3,(H,18,19)

InChI Key

DNXMHEYTZSKYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F

Origin of Product

United States

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